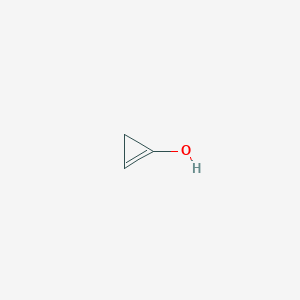
Propan-2-yl (4-ethoxy-3,5-diiodophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl (4-ethoxy-3,5-diiodophenyl)carbamate is a chemical compound known for its unique structure and properties It consists of a carbamate group attached to a phenyl ring substituted with ethoxy and diiodo groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (4-ethoxy-3,5-diiodophenyl)carbamate typically involves the reaction of 4-ethoxy-3,5-diiodophenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl (4-ethoxy-3,5-diiodophenyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The diiodo groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy and carbamate groups.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and isopropyl alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or lithium aluminum hydride can be used for these reactions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the carbamate group.
Major Products Formed
Substitution Reactions: Products include substituted phenyl carbamates with various functional groups replacing the diiodo groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, depending on the specific reaction.
Hydrolysis: The major products are 4-ethoxy-3,5-diiodophenol and isopropyl alcohol.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl (4-ethoxy-3,5-diiodophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where carbamate derivatives have shown efficacy.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Propan-2-yl (4-ethoxy-3,5-diiodophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The ethoxy and diiodo groups may also contribute to the compound’s overall reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propan-2-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate
- Propan-2-yl (4-ethoxy-3,5-diethylphenyl)carbamate
Comparison
Compared to similar compounds, Propan-2-yl (4-ethoxy-3,5-diiodophenyl)carbamate is unique due to the presence of diiodo groups, which significantly influence its reactivity and potential applications. The diiodo groups make it more suitable for specific substitution reactions and may enhance its biological activity compared to compounds with different substituents.
Eigenschaften
CAS-Nummer |
84971-34-6 |
|---|---|
Molekularformel |
C12H15I2NO3 |
Molekulargewicht |
475.06 g/mol |
IUPAC-Name |
propan-2-yl N-(4-ethoxy-3,5-diiodophenyl)carbamate |
InChI |
InChI=1S/C12H15I2NO3/c1-4-17-11-9(13)5-8(6-10(11)14)15-12(16)18-7(2)3/h5-7H,4H2,1-3H3,(H,15,16) |
InChI-Schlüssel |
ARSAHOKSYTWJNT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1I)NC(=O)OC(C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


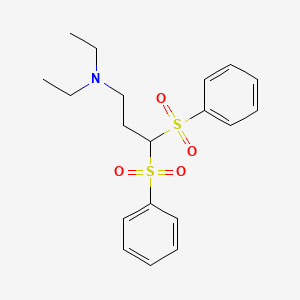
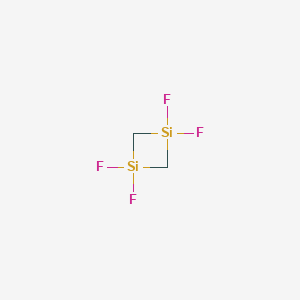
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide](/img/structure/B14424677.png)

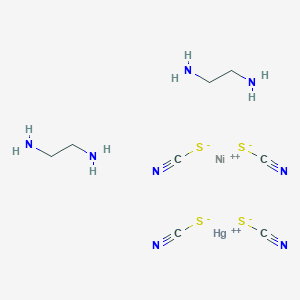
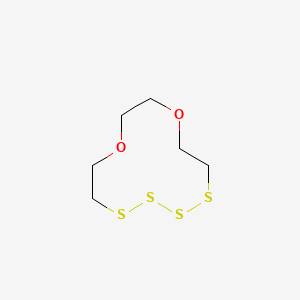
![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14424688.png)

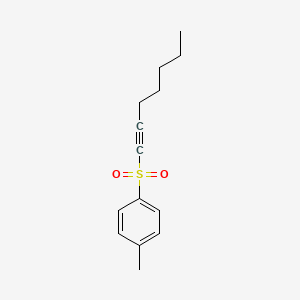
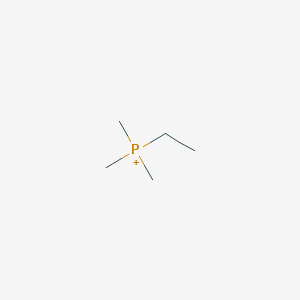
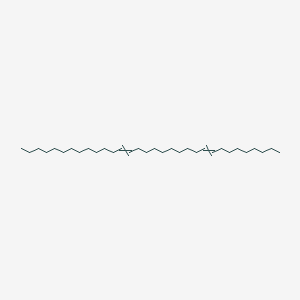
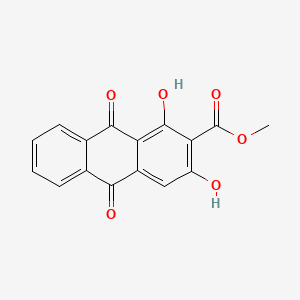
![2,6-Di-tert-butyl-4-[2-(methanesulfonyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14424729.png)
